1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine
Overview
Description
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine is a chemical compound with the molecular formula C17H18Cl2N2. It has a molecular weight of 321.25 and is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines were synthesized for in vitro serotonin reuptake transporter (SERT) inhibition and in vivo antidepressant activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 . Further structural analysis would require more specific data or computational modeling .Scientific Research Applications
Antimycobacterial Activity
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine and its derivatives have been studied for their antimycobacterial properties. Specifically, variously substituted phenyl rings added to the pyrrole nucleus of the compound were evaluated for activity against Mycobacterium tuberculosis and atypical mycobacteria. Some derivatives exhibited significant activity, outperforming established antimycobacterial drugs like streptomycin and isoniazid (Biava et al., 2008).
Chemical Characterization and DFT Studies
The compound has also been characterized through various spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy. Density Functional Theory (DFT) calculations were conducted to understand its properties better, including the determination of its HOMO-LUMO energy gap, Fukui Function Analysis for reactive sites, and molecular docking studies to explore its potential biological activity (Murugesan et al., 2021).
Molecular Structure and Crystallography
The molecular structure and crystallography of related compounds have been extensively studied, revealing intricate details about molecular conformation, packing, and intermolecular interactions. These studies are crucial for understanding the physical and chemical behavior of these compounds in various applications (Dong & Huo, 2009).
Synthesis and Application in Medicinal Chemistry
The synthesis methodologies and applications of 1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine in medicinal chemistry, particularly as an intermediate in drug synthesis, have been explored. Efficient methods for the synthesis and isolation of these compounds open up pathways for the development of new therapeutic agents (Kushakova et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVBDRHJUMBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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